2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide - 921495-30-9

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide

Catalog Number: EVT-2884104
CAS Number: 921495-30-9
Molecular Formula: C22H28N4O5
Molecular Weight: 428.489
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

One study highlights the potential of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide as a potential drug candidate targeting MMP13, a key enzyme involved in osteoarthritis progression. [] The study demonstrates that the compound attenuates IL-1β-induced MMP13 mRNA expression in a dose-dependent manner. [] Further investigation reveals that it inhibits the phosphorylation of ERK, p38, and JNK, suggesting its involvement in modulating signaling pathways associated with inflammation and cartilage degradation. []

Applications

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has been identified as a potential candidate for the development of treatments for early osteoarthritis. [] Specifically, its ability to inhibit MMP13 and modulate inflammatory signaling pathways suggests its potential to prevent cartilage degradation and attenuate joint inflammation. [] One study demonstrates the additive effect of this compound in combination with low-dose betamethasone, further supporting its potential in therapeutic interventions for osteoarthritis. []

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

  • Compound Description: This compound [, ] is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI). It exhibits potent activity against EGFR harboring the T790M and L858R mutations, making it a promising therapeutic agent for treating cancers with these mutations.
  • Relevance: This compound shares a similar pharmacophore with the target compound, 2-(2-(((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide. Both contain a central aromatic ring substituted with an amide linkage and a piperazine moiety. Additionally, both compounds exhibit activity against specific targets relevant to disease treatment, highlighting their potential as therapeutic agents.

N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Compound Description: This molecule [, ] is another third-generation EGFR TKI that demonstrates significant anti-cancer activity. Its efficacy against T790M and L858R mutations in EGFR positions it as a valuable therapeutic option for cancer treatment.
  • Relevance: This compound and 2-(2-(((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide share a key structural element: the 4-acetylpiperazin-1-yl group. This commonality suggests potential similarities in their binding profiles or interactions with biological targets. Furthermore, their shared activity as EGFR TKIs underscores the importance of this structural motif in targeting EGFR.

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Compound Description: This compound [, ] acts as a third-generation EGFR TKI and displays promising anti-cancer effects. Its ability to target EGFR with T790M and L858R mutations highlights its potential in cancer therapy.
  • Relevance: While structurally similar to 2-(2-(((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide, this compound features a 4-methylpiperazin-1-yl group instead of the 4-acetylpiperazin-1-yl moiety. This subtle difference allows for the exploration of the structure-activity relationship concerning the substituent on the piperazine ring, and its impact on EGFR TKI activity.

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound [] is a critical intermediate in the synthesis of various bioactive molecules, notably osimertinib. Osimertinib is a third-generation EGFR TKI utilized in treating non-small cell lung cancer harboring the T790M mutation.
  • Relevance: Although not directly comparable in structure to 2-(2-(((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide, this compound serves as a building block for constructing more complex EGFR TKIs, including those with structural similarities to the target compound. This highlights the importance of specific chemical motifs, like the indolyl and enone moieties present in this compound, in developing potent EGFR TKIs.

Properties

CAS Number

921495-30-9

Product Name

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide

Molecular Formula

C22H28N4O5

Molecular Weight

428.489

InChI

InChI=1S/C22H28N4O5/c1-16(27)25-9-7-24(8-10-25)13-18-12-20(28)21(31-3)14-26(18)15-22(29)23-17-5-4-6-19(11-17)30-2/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,23,29)

InChI Key

CDCLNMQQFFNTDX-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.